6-Pyrrolidino-7-deazapurine
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Overview
Description
6-Pyrrolidino-7-deazapurine is a heterocyclic compound that belongs to the class of 7-deazapurines. These compounds are structurally similar to purines but lack a nitrogen atom at the 7th position, which is replaced by a carbon atom. This structural modification imparts unique chemical and biological properties to 7-deazapurines, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyrrolidino-7-deazapurine typically involves the introduction of a pyrrolidine ring to the 7-deazapurine scaffold. One common method is the ferrocene-catalyzed C-H imidation of 7-deazapurines with N-imidyl peroxyesters. This reaction occurs regioselectively at position 8, leading to the formation of 8-imidyl-7-deazapurine derivatives .
Industrial Production Methods: The use of ultrasound irradiation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been shown to increase reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Pyrrolidino-7-deazapurine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions using secondary amines.
Major Products: The major products formed from these reactions include various substituted 7-deazapurine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Pyrrolidino-7-deazapurine has a wide range of applications in scientific research:
Biology: Studied for its role in DNA and RNA research due to its structural similarity to purines.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of fluorescent probes for cell labeling studies.
Mechanism of Action
The mechanism of action of 6-Pyrrolidino-7-deazapurine involves its incorporation into DNA and RNA, where it can cause DNA damage and inhibit protein synthesis. This is achieved through intracellular phosphorylation, which activates the nucleoside derivatives and allows them to be incorporated into nucleic acids . The compound also interacts with various enzymes, enhancing its biological activity .
Comparison with Similar Compounds
7-deazapurine: The parent compound, lacking the pyrrolidine ring.
7-deazaadenosine: A derivative with potent cytostatic effects.
7-deazaguanine: Another derivative with unique biological activities.
Uniqueness: 6-Pyrrolidino-7-deazapurine stands out due to the presence of the pyrrolidine ring, which enhances its chemical stability and biological activity.
Properties
IUPAC Name |
4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEVZVZLDUSNNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403199 |
Source
|
Record name | 6-Pyrrolidino-7-deazapurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90870-68-1 |
Source
|
Record name | 6-Pyrrolidino-7-deazapurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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